molecular formula C16H18N8 B6453474 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine CAS No. 2549014-14-2

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine

Cat. No. B6453474
CAS RN: 2549014-14-2
M. Wt: 322.37 g/mol
InChI Key: DWNAGHNMDJABGJ-UHFFFAOYSA-N
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Description

The compound “3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridazine ring, and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through C-H bond functionalization . This involves the reaction of a carbon-hydrogen bond with another reactant, often in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen-containing rings (pyrazole, pyridazine, and piperazine) suggests that this compound could have interesting chemical properties and reactivity .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for organic synthesis, biochemistry, physiology, and pharmacology. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In biochemistry, this compound has been studied as a potential inhibitor of enzymes such as acetylcholinesterase, cytochrome P450, and proteases. In physiology, this compound has been used to study the effects of various drugs on the body, such as the effects of anticonvulsants and antidepressants. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a relatively simple molecule and is easy to synthesize. This makes it ideal for use in laboratory experiments. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

There are a variety of potential future directions for 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine research. These include further studies into its mechanism of action, its potential effects on the body, and its potential applications in drug discovery. Additionally, further studies into its synthesis methods and its potential uses in organic synthesis and agrochemistry could be conducted. Finally, this compound could be studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Hantzsch reaction. The Biginelli reaction is a three-component reaction that utilizes aldehydes, ethyl acetoacetate, and urea or thiourea. The Ugi reaction is a four-component reaction that uses aldehydes, amines, carboxylic acids, and isocyanides. The Hantzsch reaction is a three-component reaction that utilizes aldehydes, nitriles, and amines. All three of these methods have been used to synthesize this compound with high yields and good selectivity.

properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-13-4-7-24(21-13)15-3-2-14(19-20-15)22-8-10-23(11-9-22)16-12-17-5-6-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNAGHNMDJABGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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